5-Benzyl-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine
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Overview
Description
5-Benzyl-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine is a heterocyclic compound with the molecular formula C12H14N4. It is known for its unique structure, which combines a triazole ring with a pyrazine ring, making it a compound of interest in various fields of scientific research .
Mechanism of Action
Target of Action
Similar compounds have been known to exhibit high biological potential, acting as modulators of σ-receptors, inhibitors of β-secretase-1 (bace-1), and cytochrome cyp8b1 . They also possess antiviral activity .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to impact various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been found to exhibit antiviral and antitumor activity .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
Preparation Methods
The synthesis of 5-Benzyl-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine typically involves the cyclization of azides with alkynes. One common method is the intramolecular azide-alkyne cycloaddition, where N-(2-azidoethyl)prop-2-yn-1-amines are heated under reflux conditions to form the triazolopyrazine structure . Another method involves the use of palladium-copper catalysis to facilitate the cyclization process . Industrial production methods often utilize these synthetic routes due to their efficiency and high yield.
Chemical Reactions Analysis
5-Benzyl-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-Benzyl-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
5-Benzyl-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine can be compared with other similar compounds such as:
4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine: Lacks the benzyl group, which may affect its biological activity.
5-Benzyl-4,5,6,7-tetrahydro-[1,2,3]thiadiazolo[5,4-c]pyridine: Contains a thiadiazole ring instead of a triazole ring, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and makes it a valuable compound in various research fields.
Properties
IUPAC Name |
5-benzyl-6,7-dihydro-4H-triazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c1-2-4-11(5-3-1)9-15-6-7-16-12(10-15)8-13-14-16/h1-5,8H,6-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVAGHLYGKZDLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CN=N2)CN1CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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